[2-methyl-4-(3-methylphenyl)phenyl] 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester is an organic compound with the molecular formula C21H17IO2 and a molecular weight of 428.3 g/mol. This compound is a derivative of benzoic acid and is characterized by the presence of an iodine atom and a biphenyl group with two methyl substituents. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the iodo-benzoic acid derivative with the biphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of palladium catalysts, appropriate solvents, and controlled temperatures to achieve efficient coupling.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester involves its ability to participate in various chemical reactions. The iodine atom and the biphenyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. Additionally, the biphenyl group can stabilize reaction intermediates, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-methylbenzoic acid: This compound is similar in structure but has a single methyl group instead of the biphenyl group.
3,4-Dimethyl-2-iodobenzoic acid: Another similar compound with two methyl groups on the benzoic acid ring.
Uniqueness
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester is unique due to the presence of the biphenyl group, which imparts distinct chemical properties and reactivity compared to other iodo-benzoic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C21H17IO2 |
---|---|
Molecular Weight |
428.3g/mol |
IUPAC Name |
[2-methyl-4-(3-methylphenyl)phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C21H17IO2/c1-14-6-5-7-16(12-14)17-10-11-20(15(2)13-17)24-21(23)18-8-3-4-9-19(18)22/h3-13H,1-2H3 |
InChI Key |
GCEXAQPUXDLMTO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.